N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety linked to a naphthalen-1-yl ring. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as enzymes and receptors. The compound’s design leverages the electron-deficient 1,3,4-oxadiazole ring for stability and the pyridine/naphthalene groups for enhanced π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(21-16-7-3-5-13-4-1-2-6-15(13)16)12-26-19-23-22-18(25-19)14-8-10-20-11-9-14/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJROXKOAXARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a naphthalene moiety linked to a 1,3,4-oxadiazole ring through a sulfanyl group. The presence of both the naphthalene and oxadiazole rings contributes to its diverse biological activities. The molecular structure can be represented as follows:
Anticancer Properties
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit cancer cell proliferation across various types of cancer:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-468 | High activity |
| Melanoma | SK-MEL-28 | Moderate activity |
| Lung Cancer | A549 | Significant inhibition |
| Colon Cancer | HCT116 | Notable effects |
In one study, a derivative similar to this compound showed promising results against breast cancer cell lines with a growth inhibition percentage exceeding 40% at high concentrations .
Antimicrobial Activity
The compound's oxadiazole component is associated with various antimicrobial properties. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal activities. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic pathways.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
- Antioxidant Activity : The oxadiazole moiety contributes to free radical scavenging properties, providing neuroprotective effects .
- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through various pathways including caspase activation .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against a panel of cancer cell lines. One notable compound exhibited IC50 values lower than 10 µM against breast cancer cells .
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Some compounds showed better activity than traditional antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Key Structural Differences and Implications
- Naphthalene vs.
- Pyridin-4-yl vs. Indolyl/Thiophenyl : The pyridine ring’s basic nitrogen facilitates hydrogen bonding with biological targets (e.g., EGFR’s ATP-binding pocket), whereas indole or thiophene substituents may prioritize interactions with hydrophobic enzyme pockets .
- Sulfanyl Linker : The –S–CH₂– group in all analogues contributes to conformational flexibility, enabling optimal positioning of substituents for target engagement .
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
